2-Butoxynaphthalene

概述

描述

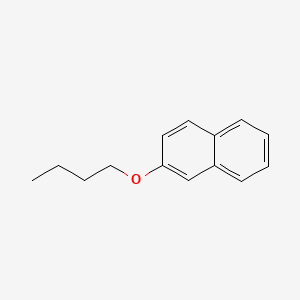

2-Butoxynaphthalene is an organic compound with the molecular formula C14H16O. It is also known as butyl naphthyl ether or butyl 2-naphthyl ether. This compound is a derivative of naphthalene, where a butoxy group is attached to the second carbon of the naphthalene ring. It is primarily used in organic synthesis and has various applications in scientific research and industry.

准备方法

Synthetic Routes and Reaction Conditions: 2-Butoxynaphthalene can be synthesized using the Williamson ether synthesis method. This involves the reaction of 2-naphthol with an alkyl halide in the presence of a strong base. The typical procedure includes:

Deprotonation of 2-naphthol: 2-naphthol is deprotonated using sodium hydroxide (NaOH) in ethanol (EtOH) to form the phenolate ion.

Nucleophilic Substitution: The phenolate ion then undergoes nucleophilic substitution with an alkyl halide, such as iodobutane, to form this compound.

Industrial Production Methods: The industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves heating the reaction mixture under reflux and then isolating the product through filtration and drying .

化学反应分析

Types of Reactions: 2-Butoxynaphthalene primarily undergoes nucleophilic substitution reactions. The key reactions include:

Oxidation: It can be oxidized to form corresponding naphthoquinones.

Reduction: Reduction reactions can convert it into various hydrogenated derivatives.

Substitution: It can undergo further substitution reactions to introduce different functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.

Substitution: Alkyl halides and other electrophiles are used in the presence of bases like NaOH.

Major Products: The major products formed from these reactions include various substituted naphthalenes and naphthoquinones .

科学研究应用

Organic Synthesis

2-Butoxynaphthalene is primarily synthesized through the Williamson Ether Synthesis, an SN2 reaction involving 2-naphthol and 1-bromobutane. This method highlights the compound's utility as an alkyl-naphthyl ether, which is significant in both organic and biological chemistry. The synthesis process involves:

- Deprotonation of 2-naphthol : Sodium hydroxide is used to generate a naphthoxide ion.

- Reaction with an electrophile : The nucleophile (naphthoxide) reacts with 1-bromobutane to form this compound.

This compound is noted for its fruity flavor profile, making it valuable in the food industry as a flavoring agent .

Electrochemical Applications

Recent studies have demonstrated the potential of this compound in electrochemical applications, particularly in the synthesis of graphene nanoribbons (GNRs). The low-temperature electrochemical process allows for the layer-by-layer growth of GNRs without decomposing functional groups. Key findings include:

- Edge-functionalization : The presence of butoxy substituents enhances the electron-donating properties of GNRs, making them suitable for various electronic applications.

- Mass production capability : The electrochemical method facilitates continuous growth even when the electrode surface is fully covered with products, enhancing scalability .

Fluorescent Properties

This compound exhibits fluorescence, detectable at approximately 350 nanometers. This property makes it useful in various analytical applications, including:

- Fluorescence spectroscopy : Its fluorescent nature allows for its use as a probe in biochemical assays and environmental monitoring.

- Clathrate-type structures : The compound's unique structure contributes to its solubility in organic solvents like acetonitrile and chloroform but not in water .

Chemical Precursor

As a synthetic precursor, this compound can undergo various chemical transformations, including alkylation reactions. It serves as a building block for synthesizing other aromatic compounds, expanding its utility in organic synthesis and materials science.

Case Studies and Research Findings

作用机制

The mechanism of action of 2-butoxynaphthalene involves its interaction with various molecular targets. The phenolate ion formed during its synthesis is highly nucleophilic, allowing it to participate in various substitution reactions. The pathways involved include:

Nucleophilic Substitution: The phenolate ion attacks electrophilic centers in other molecules, leading to the formation of new compounds.

Oxidation and Reduction: These reactions alter the oxidation state of the compound, leading to the formation of different derivatives.

相似化合物的比较

- 2-Isobutoxynaphthalene

- Butoxybenzene

- 2-(2-bromoethoxy)naphthalene

- 4-phenoxybutan-1-ol

- 1-Butoxy-4-methoxybenzene

Comparison: 2-Butoxynaphthalene is unique due to its specific substitution pattern on the naphthalene ring. Compared to similar compounds, it exhibits distinct reactivity and physical properties, making it valuable in specific synthetic applications .

生物活性

2-Butoxynaphthalene is an organic compound that has garnered interest due to its potential biological activities and applications. This article delves into its synthesis, biological effects, toxicity, and relevant case studies, supported by data tables and research findings.

Synthesis of this compound

The synthesis of this compound typically involves a nucleophilic substitution reaction (SN2) where 2-naphthol reacts with an alkyl halide, such as 1-bromobutane. The reaction proceeds as follows:

- Preparation of Nucleophile : 2-naphthol is deprotonated using sodium hydroxide to form a naphthoxide ion.

- Nucleophilic Attack : The naphthoxide ion then attacks the electrophile (1-bromobutane), resulting in the formation of this compound.

This process is often performed in a laboratory setting, utilizing techniques such as thin-layer chromatography (TLC) to monitor the reaction progress and assess product purity .

Toxicological Studies

Research indicates that this compound exhibits significant biological activity, particularly in toxicological contexts. A study conducted by the National Toxicology Program (NTP) evaluated the effects of inhalation exposure to 2-butoxyethanol, which is structurally related to this compound. Key findings include:

- Hematological Effects : Exposure led to macrocytic anemia and alterations in bone marrow cellularity, particularly in female rats .

- Organ Pathology : Significant incidences of liver and kidney damage were observed, including Kupffer cell pigmentation and renal tubule degeneration .

- Mortality Rates : High mortality rates were noted in animal models exposed to high concentrations (500 ppm) over extended periods .

Case Studies

- Antiviral Activity : A study explored the antiviral properties of compounds related to naphthalene derivatives, suggesting potential applications in combating viral infections . Although specific data on this compound was not highlighted, its structural relatives showed promising results.

- Flavoring Agent : In the food industry, this compound is noted for its flavoring properties, imparting fruity notes similar to raspberry or strawberry . This application highlights its non-toxic potential when used within regulated limits.

Data Summary

The following table summarizes key findings from various studies on the biological activity and toxic effects of this compound:

| Study Reference | Biological Effect | Observations |

|---|---|---|

| NTP TR-484 | Hematological Changes | Macrocytic anemia; altered bone marrow cellularity |

| NTP TR-484 | Organ Damage | Liver pigmentation; renal tubule degeneration |

| Antiviral Study | Potential Antiviral Activity | Related compounds showed efficacy against viral infections |

| Flavoring Study | Flavoring Agent | Used in food industry; fruity aroma similar to berries |

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for 2-Butoxynaphthalene, and how can reaction efficiency be optimized?

- Methodology : The synthesis typically involves nucleophilic substitution, where a naphthol derivative (e.g., 2-naphthol) reacts with butyl bromide in the presence of a base like K₂CO₃ in a polar aprotic solvent (e.g., DMF). Key steps include:

- Generating the oxyanion intermediate by stirring the naphthol with the base for 30 minutes.

- Adding the alkylating agent (e.g., butyl bromide) and monitoring reaction progress via TLC (n-hexane:ethyl acetate, 9:1).

- Quenching with ice, extracting with ethyl acetate, and purifying via reduced-pressure distillation .

- Optimization : Adjust stoichiometry (e.g., excess alkylating agent), temperature (room temperature vs. reflux), or solvent polarity to improve yield.

Q. Which analytical techniques are most effective for characterizing this compound purity and structure?

- Methodology :

- Chromatography : Use HPLC or GC-MS to assess purity and detect by-products.

- Spectroscopy : Confirm structure via ¹H/¹³C NMR (aromatic proton shifts at δ 7.2–8.5 ppm, butoxy chain at δ 0.9–1.7 ppm) and FTIR (C-O-C stretching at ~1250 cm⁻¹).

- Elemental Analysis : Verify empirical formula (C₁₄H₁₆O) .

Q. How should researchers design in vitro toxicity assays for this compound?

- Methodology : Follow standardized protocols for naphthalene derivatives:

- Cell Lines : Use human bronchial epithelial cells (e.g., BEAS-2B) or hepatocytes to assess respiratory/hepatic effects.

- Exposure Routes : Simulate inhalation (aerosolized particles), oral (dissolved in DMSO), or dermal exposure (patch tests).

- Endpoints : Measure oxidative stress markers (e.g., ROS), apoptosis (caspase-3 activity), or cytokine release (IL-6, TNF-α) .

Advanced Research Questions

Q. How can conflicting toxicity data for this compound be systematically resolved?

- Methodology : Apply evidence-weighting frameworks from toxicological profiles:

- Risk of Bias Assessment : Evaluate study design (e.g., blinding, sample size) using tools like ROBINS-I.

- Confidence Rating : Rate evidence quality based on reproducibility, dose-response consistency, and mechanistic plausibility.

- Data Integration : Use meta-analysis to reconcile discrepancies (e.g., hepatic vs. renal toxicity) .

Q. What computational models predict the environmental fate of this compound?

- Methodology :

- QSAR Models : Estimate biodegradation half-life using logP (octanol-water partition coefficient) and molecular connectivity indices.

- Molecular Dynamics : Simulate adsorption to soil organic matter or microplastics based on hydrophobicity (logP ~3.5).

- Ecotoxicity Prediction : Use ECOSAR to forecast aquatic toxicity (e.g., LC₅₀ for Daphnia magna) .

Q. What strategies mitigate by-product formation during this compound synthesis?

- Methodology :

- Reaction Monitoring : Use real-time FTIR or inline NMR to detect intermediates like dialkylated products.

- Catalyst Screening : Test phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance regioselectivity.

- Purification : Employ column chromatography (silica gel, gradient elution) or recrystallization (ethanol/water) .

Q. How do metabolic pathways of this compound differ across species, and what implications does this have for extrapolating toxicity data?

- Methodology :

- In Vitro Metabolism : Incubate with liver microsomes from rats, mice, and humans; analyze metabolites via LC-MS/MS.

- Key Enzymes : Identify cytochrome P450 isoforms (e.g., CYP2E1) responsible for oxidation using chemical inhibitors.

- Cross-Species Analysis : Compare metabolic rates and reactive intermediate profiles (e.g., epoxides) to assess human relevance .

Q. Methodological Challenges & Contradictions

Q. How should researchers address variability in reported EC₅₀ values for this compound in aquatic toxicity studies?

- Resolution :

- Standardize test conditions (pH, temperature, dissolved oxygen).

- Use certified reference compounds (e.g., phenol for baseline comparison).

- Validate assays with inter-laboratory studies to identify protocol-driven variability .

Q. What ethical and procedural guidelines apply when handling this compound in human cell-based studies?

- Guidelines :

属性

IUPAC Name |

2-butoxynaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16O/c1-2-3-10-15-14-9-8-12-6-4-5-7-13(12)11-14/h4-9,11H,2-3,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDMIQAIIIBPTRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC2=CC=CC=C2C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7065093 | |

| Record name | Naphthalene, 2-butoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7065093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White crystalline powder; sweet fruity floral berry aroma | |

| Record name | Butyl beta-naphthyl ether | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2117/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Insoluble in water; Soluble in non-polar organic solvents and fats, Slightly soluble (in ethanol) | |

| Record name | Butyl beta-naphthyl ether | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2117/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

10484-56-7 | |

| Record name | 2-Butoxynaphthalene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10484-56-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butyl beta-naphthyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010484567 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Naphthalene, 2-butoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Naphthalene, 2-butoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7065093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Butyl 2-naphthyl ether | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.895 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BUTYL .BETA.-NAPHTHYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I8O56IV62A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。